N,N,1-Trimethyl-1H-imidazol-2-amine

Description

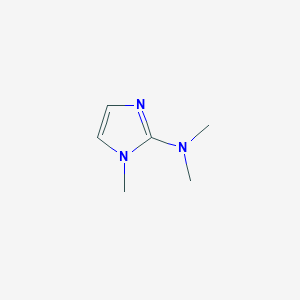

Structure

3D Structure

Properties

IUPAC Name |

N,N,1-trimethylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-7-4-5-9(6)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHRFCCTJGGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to N,N,1-Trimethyl-1H-imidazol-2-amine (CAS 138040-03-6): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS No. 138040-03-6), a substituted imidazole derivative with significant potential as a building block in medicinal chemistry and drug development. The imidazole nucleus is a well-established "privileged scaffold" present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] This document offers a comprehensive resource for researchers and scientists, detailing the compound's physicochemical properties, a proposed synthetic route with a step-by-step protocol, robust analytical characterization methods, and essential safety and handling guidelines. Furthermore, we explore its potential applications by contextualizing its structure within the broader landscape of imidazole-based therapeutics, including its prospective use in the development of novel kinase inhibitors and other targeted agents.

Introduction: The Imidazole Scaffold in Modern Therapeutics

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone of medicinal chemistry, largely due to its unique electronic properties and its ability to act as a bioisostere for other chemical groups, engaging in hydrogen bonding and coordinating with metal ions. Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2]

N,N,1-Trimethyl-1H-imidazol-2-amine represents a specific, functionalized member of this critical chemical class. As a trisubstituted 2-aminoimidazole, it offers multiple points for further chemical modification, making it a valuable starting material or fragment for combinatorial chemistry and the synthesis of compound libraries. This guide aims to provide the necessary technical foundation for researchers to synthesize, purify, and characterize this compound, thereby enabling its exploration in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the first step in its successful application. The key identifiers and computed properties for N,N,1-Trimethyl-1H-imidazol-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 138040-03-6 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| SMILES | CN1C=CN=C1N(C)C | [3] |

| IUPAC Name | N,N,1-trimethyl-1H-imidazol-2-amine | - |

Synthesis and Purification Workflow

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthetic route for N,N,1-Trimethyl-1H-imidazol-2-amine.

Detailed Experimental Protocol: N,N-dimethylation via Eschweiler-Clarke Reaction

This protocol describes the conversion of the primary amine precursor to the desired tertiary amine.

Materials:

-

1-methyl-1H-imidazol-2-amine (1.0 eq)

-

Formic Acid (≥95%) (5.0 eq)

-

Formaldehyde (37% solution in H₂O) (4.0 eq)

-

10 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvent system for chromatography (e.g., DCM/Methanol/Ammonium Hydroxide gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-imidazol-2-amine in formic acid.

-

Reagent Addition: Carefully add the aqueous formaldehyde solution to the flask. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. The rationale for this step is to drive the reaction, which involves the formation of an iminium ion followed by reduction with formate, to completion. Carbon dioxide will be evolved during the reaction, so the setup must not be sealed.[4]

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding 10 M NaOH solution in an ice bath until the pH is >11. This step is crucial to deprotonate the amine product, rendering it soluble in organic solvents.

-

Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (4 x volume of the aqueous layer).

-

Combine the organic extracts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel. A gradient elution system, such as 99:1:0.1 to 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide, is typically effective for separating polar amines.

-

Final Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo to afford the final product, N,N,1-Trimethyl-1H-imidazol-2-amine. Confirm identity and purity using the analytical methods described in the following section.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Diagram of Analytical Workflow

Caption: A comprehensive workflow for the analytical validation of the final product.

Protocol: Purity Determination by HPLC-UV

This protocol is adapted from standard methods for analyzing imidazole compounds and is suitable for determining the purity of the final product.[5]

Instrumentation & Conditions:

-

LC System: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm). The choice of a C18 column is based on its versatility for separating moderately polar organic molecules.[5]

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The acidic modifier helps to ensure sharp peak shapes for the amine analyte.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: ~220 nm (or a wavelength determined by UV scan of the compound).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL). Prepare a dilution for analysis (e.g., 10 µg/mL).

-

Analysis: Inject the sample onto the HPLC system.

-

Data Processing: Integrate the peak area of all detected peaks.

-

Purity Calculation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100%.

Structural Confirmation Techniques

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is used to confirm the elemental composition (C₆H₁₁N₃) of the molecule.

-

¹H NMR and ¹³C NMR: These spectroscopic techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's covalent structure.

Safety and Handling

While specific toxicological data for N,N,1-Trimethyl-1H-imidazol-2-amine has not been fully investigated, data from structurally related compounds should be used as a precautionary guide.[6] The precursor, 1-methyl-1H-imidazol-2-amine, is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

GHS Hazard Information (Based on close analogues):

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and acids.[6]

Potential Applications in Drug Discovery

The true value of N,N,1-Trimethyl-1H-imidazol-2-amine lies in its potential as a molecular scaffold for the development of new therapeutic agents. The imidazole core is a key feature in many approved drugs and clinical candidates.

-

Anticancer Agents: Many benzimidazole derivatives, which share the core imidazole ring, have shown potent anticancer activity.[2][8] Some function as DNA minor groove binders, while others target specific enzymes like topoisomerase I.[8] More recently, imidazole-based structures have been designed as potent inhibitors of specific kinases, such as V600E-mutant BRAF, which is critical in melanoma.[9]

-

Kinase Inhibitors: The pyrimidin-2-amine scaffold, which is structurally related to 2-aminoimidazoles, is a known pharmacophore in numerous kinase inhibitors.[10] The 2-aminoimidazole core of the title compound can be used to mimic this interaction, with the appended methyl groups providing a vector for further chemical elaboration to enhance potency and selectivity against specific kinase targets.

-

Antimicrobial Agents: The 2-aminoimidazole structure is found in natural products with antibacterial and antifungal properties.[1] This compound could serve as a starting point for developing new antimicrobial agents to combat drug-resistant pathogens.

Hypothetical Application: Scaffold for Kinase Inhibitor Development

The diagram below illustrates how N,N,1-Trimethyl-1H-imidazol-2-amine could conceptually serve as a foundational scaffold for designing an inhibitor that targets a generic protein kinase signaling pathway, a common mechanism in cancer.

Caption: Conceptual use of the title compound as a scaffold to target a kinase pathway.

Conclusion

N,N,1-Trimethyl-1H-imidazol-2-amine is a functionalized heterocyclic compound with considerable, yet largely untapped, potential for researchers in the fields of organic synthesis and drug discovery. This guide provides a solid technical foundation, including a plausible synthetic route, detailed analytical protocols, and critical safety information. By leveraging the well-documented biological importance of the imidazole scaffold, this molecule stands as a valuable building block for the rational design and development of next-generation therapeutic agents.

References

-

PubChem. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321. [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

PubChem. N-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 535820. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Cognizance Journal of Multidisciplinary Studies. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

-

PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]

-

NIST. 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine. [Link]

-

Journal of Pharmaceutical Negative Results. Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. [Link]

-

Wikipedia. 1-Methylimidazole. [Link]

-

PubMed Central. Synthesis and biological profile of substituted benzimidazoles. [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. [Link]

-

ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

-

EPA. 1-Methyl-1H-imidazol-2-amine - Chemical Details. [Link]

-

MDPI. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 138040-03-6|N,N,1-Trimethyl-1H-imidazol-2-amine|BLDpharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: N,N,1-Trimethyl-1H-imidazol-2-amine

Executive Summary

N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1] With a molecular weight of 125.17 g/mol , this molecule features a 2-aminoimidazole core—a structural motif that functions as a bioisostere for guanidine, offering unique hydrogen-bonding capabilities and basicity without the high polarity often associated with acyclic guanidines.[1]

This guide provides a comprehensive technical analysis of N,N,1-Trimethyl-1H-imidazol-2-amine, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards required for high-integrity drug development workflows.[1]

Part 1: Physicochemical Profile & Molecular Identity[1]

The precise characterization of N,N,1-Trimethyl-1H-imidazol-2-amine is critical for stoichiometry in synthetic planning and for calculating ligand efficiency in medicinal chemistry campaigns.[1]

Core Identity Data

| Property | Specification |

| IUPAC Name | N,N,1-Trimethyl-1H-imidazol-2-amine |

| Common Synonyms | 2-(Dimethylamino)-1-methylimidazole; 1-Methyl-2-(dimethylamino)imidazole |

| CAS Number | 138040-03-6 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Monoisotopic Mass | 125.0953 g/mol |

| SMILES | CN1C=CN=C1N(C)C |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

Structural Significance in Drug Design

The 2-aminoimidazole scaffold is distinct from simple imidazoles due to its exocyclic amine, which participates in a resonance system similar to guanidine.[1]

-

Basicity & Ionization: The molecule is a strong base (predicted pKa ≈ 8.5–9.5).[1] Protonation occurs at the ring nitrogen (N3), stabilizing the positive charge via resonance delocalization across the N1-C2-N3-N(exocyclic) system.[1]

-

Kinase Hinge Binding: In drug discovery, this motif is often employed to interact with the "hinge region" of kinases. The N3 nitrogen acts as a hydrogen bond acceptor, while the methyl groups provide hydrophobic contacts, potentially improving selectivity over unmethylated analogs.

Part 2: Structural Mechanism & Resonance[1]

Understanding the electronic distribution is vital for predicting reactivity (e.g., electrophilic aromatic substitution). The N-methylation at position 1 locks the tautomeric state, preventing the N1-H/N3-H tautomerism observed in simple 2-aminoimidazoles.[1]

Resonance Stabilization Diagram (DOT)

The following diagram illustrates the resonance contribution that enhances the basicity of the ring nitrogen (N3) and the planar character of the exocyclic nitrogen.[1]

Caption: Resonance stabilization of N,N,1-Trimethyl-1H-imidazol-2-amine upon protonation, highlighting the guanidinium-like cation stability.

Part 3: Synthesis & Production Protocol

For research applications requiring high purity (>98%), the synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) on a halogenated imidazole precursor.[1] This method is preferred over direct methylation of 2-aminoimidazole due to regioselectivity issues.[1]

Validated Synthetic Workflow

Precursor: 2-Chloro-1-methylimidazole (CAS: 14090-22-3) Reagent: Dimethylamine (anhydrous or aqueous solution)[1]

Step-by-Step Protocol:

-

Preparation: Charge a pressure vessel or sealed tube with 2-chloro-1-methylimidazole (1.0 equiv).[1]

-

Solvent System: Dissolve in an aprotic polar solvent (e.g., DMF or NMP ) to facilitate the SNAr mechanism. Alternatively, use neat dimethylamine if performing in a high-pressure reactor.[1]

-

Reagent Addition: Add Dimethylamine (3.0–5.0 equiv). Excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

-

Reaction: Heat the sealed vessel to 100–120°C for 12–24 hours.

-

Note: The 2-position of imidazole is electron-deficient (similar to the 2-position of pyridine), allowing displacement of the chloride.[1]

-

-

Workup:

-

Purification: The product is sufficiently basic to be purified via acid-base extraction or flash chromatography (DCM/MeOH/NH₃).[1]

Synthesis Flowchart (DOT)

Caption: Standardized S_NAr synthesis workflow for generating N,N,1-Trimethyl-1H-imidazol-2-amine from chloromethylimidazole.

Part 4: Analytical Characterization

To ensure the integrity of the building block before use in downstream biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ring C4-H / C5-H | 6.50 – 6.80 | Doublets (J ≈ 1.5 Hz) | 2H | Imidazole Ring Protons |

| N1-Methyl | 3.45 – 3.55 | Singlet | 3H | N-CH₃ (Ring) |

| N-Dimethyl | 2.75 – 2.85 | Singlet | 6H | -N(CH₃)₂ (Exocyclic) |

Interpretation: The distinct singlets for the N-methyl (ring) and N,N-dimethyl (exocyclic) groups are the primary diagnostic peaks.[1] The ring protons often appear as a pair of doublets or a narrow multiplet depending on concentration and solvent.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion [M+H]⁺: 126.18 m/z .[1]

-

Fragmentation: Under high collision energy, loss of the dimethylamine group (neutral loss of 45 Da) or methyl radical loss may be observed.

Part 5: Applications in Drug Development[1]

Kinase Inhibitor Scaffolds

N,N,1-Trimethyl-1H-imidazol-2-amine serves as a critical intermediate in the synthesis of CYP17 inhibitors and other kinase modulators.[1] The 2-aminoimidazole moiety mimics the adenosine ring of ATP, allowing it to anchor into the kinase ATP-binding pocket via hydrogen bonding at N3.[1]

Metabolic Stability

Unlike primary amines, the tertiary dimethylamine group reduces susceptibility to rapid oxidative deamination by monoamine oxidases (MAO). Furthermore, the N1-methyl group blocks glucuronidation at the ring nitrogen, a common metabolic clearance pathway for free imidazoles.[1]

References

-

PubChem. (2024).[1][4][5] Compound Summary: 1-Methyl-2-(dimethylamino)imidazole.[1] National Library of Medicine.[1] Retrieved from [Link]

-

Google Patents. (2016).[1] EP3008042A1 - Novel CYP17 inhibitors/antiandrogens.[1][6] (Citing 2-chloro-1-methylimidazole as key intermediate).[1][6] Retrieved from [1][6]

-

ResearchGate. (2010).[1] Reactivity of 2-chloro-1-methylimidazole in SNAr reactions. Retrieved from [Link]

Sources

- 1. 113049-35-7|1-(1-Methyl-1H-imidazol-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. CN101312977A - ç¨ä½æ¿é ¶è°èåçç¨ åæç¯ååç© - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine | C13H31N3OSi3 | CID 552807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3008042A1 - Novel cyp17 inhibitors/antiandrogens - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of N,N,1-Trimethyl-1H-imidazol-2-amine

The following technical guide details the structural elucidation of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6), a specific derivative of the 2-aminoimidazole pharmacophore.

This guide addresses the critical challenge in imidazole chemistry: distinguishing between regioisomers (N-methylation sites) and tautomers (amino- vs. imino-forms).

Executive Summary & Chemical Identity[1][2]

N,N,1-Trimethyl-1H-imidazol-2-amine represents a fully substituted exocyclic amine variant of the 2-aminoimidazole core. Unlike its parent compound, which exists in a rapid equilibrium between amino and imino tautomers, this trimethylated derivative is sterically and electronically "locked" into the amino form, provided the methylation is strictly localized to the exocyclic nitrogen and the N1 ring nitrogen.

The Structural Challenge

In the synthesis of this molecule (typically via methylation of 2-aminoimidazole or condensation of N,N-dimethylguanidine with

-

Target (A): N,N-dimethyl-1-methyl-1H-imidazol-2-amine (Neutral, Amino form).

-

Isomer (B): N-methyl-N-(1-methyl-1H-imidazol-2-yl)methanamine (Symmetric N,N'-dimethylation? Unlikely due to valency, but theoretically possible as a mixture).

-

Salt Contaminant (C): 1,3-dimethyl-2-(methylamino)imidazolium (Quaternary salt formed by over-methylation).

Target Properties:

-

Formula:

-

MW: 125.17 g/mol

-

State: Typically a viscous oil or low-melting hygroscopic solid.

Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from elemental composition to stereochemical locking.

Caption: Step-by-step structural validation workflow. The NOESY step is critical for distinguishing N-methyl positions.

Mass Spectrometry (HRMS)[3]

Before NMR analysis, the molecular formula must be confirmed to rule out quaternary salts (which would have a different mass/charge ratio behavior).

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Expected Mode: Positive Ion

.[1] -

Target m/z: 126.1026 (Calculated for

). -

Fragmentation Pattern:

-

Look for loss of

(approx -44 Da) to confirm the exocyclic dimethylamine group. -

Loss of

(15 Da) is common but less diagnostic.

-

NMR Spectroscopy: The Definitive Proof

This section details the specific signals required to confirm the N,N,1-trimethyl arrangement.

1H NMR Analysis (Proton)

Solvent Recommendation: DMSO-

| Position | Group | Multiplicity | Approx Shift ( | Diagnostic Note |

| N1-Me | Singlet (3H) | 3.40 - 3.60 | Distinct from exocyclic methyls. | |

| N-Exo | Singlet (6H) | 2.80 - 3.00 | Integrates to 6H. Usually a single peak due to free rotation. | |

| C4-H | Ring CH | Doublet (1H) | 6.50 - 6.70 | |

| C5-H | Ring CH | Doublet (1H) | 6.80 - 7.00 | Downfield from C4 due to proximity to N1. |

Critical Check: If you see three distinct methyl singlets (3H, 3H, 3H), the molecule might be the quaternary salt (1,3-dimethyl-2-methylamino...) or rotation is restricted. For the target neutral amine, the exocyclic methyls are usually equivalent.

13C NMR Analysis (Carbon)[4][5]

-

C2 (Guanidine-like):

148 - 152 ppm. This deshielded signal confirms the carbon is attached to three nitrogens. -

Methyls:

-

N1-Me:

~30-35 ppm. -

N-Exo-Me:

~38-42 ppm (Often more intense due to 2 carbons).

-

-

Ring Carbons (C4/C5):

115 - 128 ppm.

2D NOESY (Nuclear Overhauser Effect)

This is the self-validating step. You must prove the N1-Methyl is on the ring and adjacent to C5-H, while the Exocyclic Methyls are distant.

Caption: NOESY correlation map. The interaction between N1-Methyl and H-5 is the "fingerprint" of the 1-methyl isomer.

Interpretation Logic:

-

N1-Me

H5: A strong cross-peak here confirms the methyl is on the ring nitrogen adjacent to a CH group. -

Absence of N1-Me

H4: Confirms the regiochemistry (1,5-relationship vs 1,4). -

N(Me)2: Should show no strong NOE to ring protons compared to the N1-Me, or only weak transient NOE.

Experimental Protocol: Isolation & Analysis

Step 1: Sample Preparation

-

Dissolve 10 mg of the analyte in 0.6 mL of DMSO-

(preferred over -

Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).

Step 2: Acquisition Parameters

-

1H NMR: 16 scans, relaxation delay (

) -

13C NMR: 512 scans, proton-decoupled.

-

NOESY: Mixing time (

) of 500ms is standard for small molecules (MW ~125).

Step 3: Data Validation Criteria

-

Integration Check: The ratio of aliphatic protons (9H total) to aromatic protons (2H total) must be exactly 4.5 : 1 .

-

Purity Check: Look for satellite peaks near the N-Me signals. 2-aminoimidazoles often co-purify with their hydrohalide salts. Shifts will drift downfield if the sample is a salt.

Tautomeric Considerations

While 2-aminoimidazole (unsubstituted) exists as a tautomeric mixture, N,N,1-Trimethyl-1H-imidazol-2-amine is chemically precluded from forming the imino tautomer involving the exocyclic nitrogen because that nitrogen has no protons to donate.

-

Amino Form:

(Stable). -

Imino Form: Requires

. This would require the exocyclic nitrogen to be

References

-

PubChem. (2025).[2][3] N-Methyl-1H-imidazol-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

-

RSC Advances. (2016). Tautomerism and NMR characteristics of 2-aminoimidazole derivatives. Royal Society of Chemistry.[4] (Contextual grounding for imidazole NMR shifts).

-

Journal of Organic Chemistry. (2014). Regioselective Synthesis of 2-Aminoimidazoles. ACS Publications. (Synthetic pathways and isomer differentiation). Available at: [Link]

-

MDPI Molecules. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of Substituted Imidazoles. (Solid state vs solution dynamics). Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine

Abstract

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine (CAS No. 138040-03-6)[1]. Tailored for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical prediction of the spectrum, presents a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the spectral features. By integrating fundamental NMR principles with practical, field-proven insights, this guide serves as an essential resource for the structural elucidation and quality control of this important heterocyclic amine.

Introduction: The Significance of N,N,1-Trimethyl-1H-imidazol-2-amine

N,N,1-Trimethyl-1H-imidazol-2-amine is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The imidazole ring is a core structural motif in many biologically active molecules, including the amino acid histidine, and serves as a versatile ligand in coordination chemistry[2]. The specific substitution pattern of the title compound—featuring a 2-(dimethylamino) group and an N-methyl group—creates a unique electronic and steric environment that influences its chemical reactivity and potential applications.

Accurate structural characterization is paramount for any chemical entity intended for research or development. ¹H NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for elucidating molecular structures in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. This guide explains the causality behind the expected spectral pattern and provides a robust framework for its empirical verification.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The structure contains three distinct types of proton environments, which will give rise to three unique signals.

Caption: Molecular structure with key proton groups highlighted.

-

Imidazole Ring Protons (H4 & H5): The imidazole ring is aromatic. The two protons, H4 and H5, are in distinct chemical environments. The 2-(dimethylamino) group is a strong electron-donating group, which increases electron density within the ring, causing the H4 and H5 signals to shift upfield (to a lower ppm value) compared to unsubstituted imidazole. In N-substituted imidazoles, the tautomeric equilibrium is prevented, allowing for the differentiation of C4 and C5 positions[3]. Literature data for similar 2-aminoimidazoles show these protons typically resonate between δ 6.5 and 7.7 ppm [4]. They will appear as doublets due to coupling with each other, with a small coupling constant (³JHH) typically around 1-3 Hz.

-

Ring N-Methyl Protons (N1-CH₃): The methyl group attached to the N1 position of the imidazole ring is deshielded by the aromatic ring current and the electronegative nitrogen atom. Based on data for 1-methylimidazole, this signal is expected to be a singlet appearing in the range of δ 3.6 to 3.8 ppm [5][6].

-

Amine N,N-Dimethyl Protons (N(CH₃)₂): The six protons of the two methyl groups on the exocyclic amine are equivalent due to free rotation around the C-N bond. This will result in a single, sharp singlet. The chemical shift will be influenced by the electronic nature of the imidazole ring. Compared to a simple aliphatic amine like trimethylamine (δ 2.12 ppm)[7], the attachment to an sp²-hybridized carbon of the electron-rich heteroaromatic ring will likely shift this signal slightly downfield. A predicted range of δ 2.5 to 3.0 ppm is reasonable.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution, artifact-free spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Methodology:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of N,N,1-Trimethyl-1H-imidazol-2-amine. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues from high viscosity[8][9].

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal at δ 7.26 ppm typically does not interfere with signals of interest[10]. Use a solvent that contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift calibration[7].

-

Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The absence of suspended particles is critical for obtaining sharp spectral lines[9].

-

Sample Loading: The final volume in the NMR tube should result in a sample height of 4-5 cm. This ensures the sample occupies the active volume of the spectrometer's receiver coil, maximizing sensitivity[9].

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock signal stabilizes the magnetic field against drift.

-

Shim the magnetic field by adjusting the current in the shim coils to optimize its homogeneity across the sample volume, which is essential for achieving high resolution and sharp peaks.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz instrument). A typical acquisition might involve 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

Data Analysis and Interpretation

The processed ¹H NMR spectrum should display three distinct signals corresponding to the three unique proton environments predicted in the theoretical framework. The integration value of each signal should be proportional to the number of protons it represents.

Table 1: Summary of Predicted ¹H NMR Data for N,N,1-Trimethyl-1H-imidazol-2-amine in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~6.6 - 6.8 | 1H | Doublet (d) | ~1-3 |

| H4 | ~6.9 - 7.1 | 1H | Doublet (d) | ~1-3 |

| N1-CH₃ | ~3.7 | 3H | Singlet (s) | N/A |

| N(CH₃)₂ | ~2.7 | 6H | Singlet (s) | N/A |

Justification of Assignments:

-

Singlets at δ ~3.7 and ~2.7 ppm: These signals integrate to 3 and 6 protons, respectively, and lack any splitting, which is consistent with the N1-methyl and the N,N-dimethyl groups, as neither has adjacent, non-equivalent proton neighbors. The downfield signal (δ ~3.7 ppm) is assigned to the N1-methyl group due to the direct deshielding effect of the aromatic ring.

-

Doublets at δ ~6.6-7.1 ppm: These two signals, each integrating to one proton, are characteristic of the imidazole ring protons. Their doublet multiplicity arises from mutual spin-spin coupling. The precise assignment of H4 versus H5 can be confirmed using 2D NMR techniques like NOESY, which would show a spatial correlation between the N1-methyl protons and the adjacent H5 proton.

Troubleshooting and Advanced Considerations

-

Peak Broadening: Broad peaks can result from the presence of paramagnetic impurities, suspended solids, or high sample viscosity[9]. Re-filtering the sample or using a slightly lower concentration can often resolve this. For amines, proton exchange can sometimes lead to broadening of N-H or adjacent C-H signals; however, this is not a factor for this fully N-substituted compound.

-

Solvent Impurities: Always check for common impurity signals. A peak at δ 1.56 ppm in CDCl₃ corresponds to water. Other small peaks may arise from residual non-deuterated solvent or stabilizers.

-

Advanced Techniques: For unambiguous assignment of the ring protons (H4 and H5), a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be invaluable. It would reveal through-space correlations, confirming the proximity of the N1-methyl group to H5.

Safety Precautions

While a specific Safety Data Sheet (SDS) for N,N,1-Trimethyl-1H-imidazol-2-amine should always be consulted prior to handling, compounds of this class may present hazards. Related substituted imidazoles and amines are known to cause skin and eye irritation or burns and may be harmful if swallowed[11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The ¹H NMR spectrum of N,N,1-Trimethyl-1H-imidazol-2-amine is a clear and informative fingerprint of its molecular structure. It is characterized by three distinct signals: two doublets in the aromatic region for the ring protons and two singlets in the aliphatic region for the three methyl groups. This guide provides the theoretical basis for predicting this spectrum, a detailed protocol for its acquisition, and a logical framework for its interpretation. By following these principles, researchers can confidently use ¹H NMR spectroscopy for the routine characterization and quality assessment of this and structurally related compounds.

References

- Reynolds, W. F., & Tzeng, C. W. (1977). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Canadian Journal of Biochemistry, 55(5), 576-579. (Note: While a direct URL to the full text is not available from the search, the principles discussed are foundational in NMR spectroscopy of imidazoles.)

- Farfán, N., Castillo, D., & Santillan, R. (2003). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Arkivoc, 2003(10), 57-67. (Note: This reference is from a broader review on boron complexes, but the section on imidazole NMR is relevant.)

- Yahyazadeh, A., Heravi, M. M., & Beheshtiha, Y. S. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967.

- Reddy, B. V. S., et al. (2015). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles.

-

Sikora, K., et al. (2020). Structure and proton chemical shifts in ¹H NMR spectra of N-methylimidazole moiety of QAS 6. ResearchGate. [Diagram]. Retrieved from [Link]

- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1545-1552.

-

Moore, S. J., et al. (2000). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 39(16), 3457–3465. Retrieved from [Link]

-

Vahdati, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 920. Retrieved from [Link]

-

Tassoy, O., & Turgut, T. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. PubMed. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Lebleu, T., et al. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 30(3), 612. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoimidazole. PubChem. Retrieved from [Link]

-

Moore, S. J., et al. (1998). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 37(25), 6531–6539. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Khurana, J. M., et al. (2021). Synthesis of N-aminoimidazol-2-thione derivatives using tandem approach. Indian Journal of Chemistry, Section B, 60B, 1255-1260.

-

ResearchGate. (2023). ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). [Diagram]. Retrieved from [Link]

-

Moore, S. J., et al. (2000). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 39(16), 3457-3465. Retrieved from [Link]

-

Smith, A. M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1033. Retrieved from [Link]

-

Smith, A. M., et al. (2007). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Scribd. Retrieved from [Link]

- Kumar, A., et al. (2022). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Journal of Chemical and Pharmaceutical Research, 14(9), 1-8.

- Wang, J., et al. (2012). Prediction of 1H NMR Chemical Shifts for Ionic Liquids.

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-1H-imidazol-2-amine. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

-

Yogi, B. (2022). Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. ResearchGate. Retrieved from [Link]

-

Bakulina, O., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1346. Retrieved from [Link]

Sources

- 1. 138040-03-6|N,N,1-Trimethyl-1H-imidazol-2-amine|BLDpharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]

- 7. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ou.edu [ou.edu]

- 9. organomation.com [organomation.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

13C NMR Spectroscopy of Substituted Imidazoles: A Technical Guide

Introduction

The imidazole ring is a cornerstone of medicinal chemistry and materials science, appearing in everything from essential amino acids like histidine to antifungal drugs and ionic liquids.[1] Understanding the precise electronic and structural characteristics of this heterocyclic system is paramount for rational drug design and the development of novel functional materials. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides an unparalleled, high-resolution view into the carbon framework of substituted imidazoles.

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹³C NMR for the characterization of substituted imidazoles. We will move beyond simple data reporting to explain the causality behind chemical shift variations, address common challenges like tautomerism, and provide a field-proven experimental protocol.

The ¹³C NMR Spectrum of the Imidazole Core

To understand the influence of substituents, we must first establish a baseline with the parent imidazole molecule. The imidazole ring consists of three unique carbon environments: C2, C4, and C5.

Due to prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N3), the C4 and C5 carbons become chemically equivalent on the NMR timescale in many common solvents.[2][3] This results in a simplified spectrum with only two signals for the ring carbons.

-

C2: This carbon, positioned between two electronegative nitrogen atoms, is the most deshielded and typically appears furthest downfield. For imidazole itself, its resonance is observed around 135.3 ppm .[1]

-

C4/C5: Due to the rapid tautomeric exchange, these two carbons are observed as a single, time-averaged signal at approximately 122.0 ppm .[4]

The ability to resolve C4 and C5 is often achievable by N-substitution, which "locks" the tautomeric form, or by using specific solvents or solid-state NMR techniques that slow down the proton exchange.[2][3]

Visualizing the Imidazole Core and Tautomerism

The following diagrams illustrate the standard numbering of the imidazole ring and the process of tautomerism that leads to the equivalence of C4 and C5.

Caption: Standard IUPAC numbering for the imidazole ring.

Caption: Effect of rapid tautomerism on the ¹³C NMR spectrum of imidazole.

The Influence of Substituents on ¹³C Chemical Shifts

The true power of ¹³C NMR lies in its sensitivity to the electronic environment of each carbon atom. Substituents on the imidazole ring—whether on a nitrogen or a carbon—induce predictable changes in chemical shifts (δ) by altering the electron density through inductive and resonance (mesomeric) effects.

N-Substituted Imidazoles

Fixing a substituent to one of the nitrogen atoms prevents tautomerism, providing distinct signals for C4 and C5.

-

Electron-Donating Groups (EDGs) like alkyl groups (e.g., methyl) increase electron density at C2 and C5 through inductive effects. This increased shielding results in an upfield shift (lower ppm value) for these carbons compared to the parent imidazole. C4 is less affected.

-

Electron-Withdrawing Groups (EWGs) such as aryl or acyl groups decrease electron density, particularly at C2 and C5. This deshielding causes a downfield shift (higher ppm value).

C-Substituted Imidazoles

Substituents on the carbon atoms (C2, C4, or C5) have a more direct and often more pronounced effect.

-

At C2:

-

EDGs (e.g., -CH₃, -NH₂) significantly shield C2, shifting it upfield. They also moderately shield C4 and C5.

-

EWGs (e.g., -NO₂, -CHO, -Cl) strongly deshield C2, causing a large downfield shift.[5] The effect on C4 and C5 is also deshielding but to a lesser extent.

-

-

At C4 or C5:

-

Due to the asymmetry, substitution at C4 or C5 breaks the C4/C5 equivalence even in N-unsubstituted imidazoles, although tautomerism can still lead to signal broadening.[6][7][8]

-

The substituent's effect is strongest on the carbon to which it is directly attached (the ipso carbon).

-

The electronic effects are transmitted through the π-system, influencing the other ring carbons. For instance, an EWG at C4 will deshield C4, C2, and to a lesser degree, C5.

-

Summary of Substituent Effects on ¹³C Chemical Shifts (δ, ppm)

| Substituent & Position | C2 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Causality & Key Insights |

| Unsubstituted | ~135.3 | ~122.0 | ~122.0 | Tautomerism averages C4 and C5 signals.[1] |

| 1-Methyl | ~137.5 | ~128.5 | ~120.5 | Tautomerism is blocked. The methyl group's inductive effect slightly shields C5. |

| 2-Methyl | ~145.0 | ~121.0 | ~121.0 | The methyl group directly deshields the ipso C2 carbon. |

| 2-Nitro | ~148.0 | ~125.0 | ~125.0 | Strong electron-withdrawing nature of NO₂ group significantly deshields all ring carbons, especially C2. |

| 4(5)-Nitro | ~145.7 | ~135.5 | ~118.0 | In the locked tautomer, the EWG at C4 strongly deshields C4 and C2, while C5 is comparatively shielded. |

| 1-Benzyl | ~137.5 | ~129.8 | ~119.3 | The benzyl group acts as a weak EWG through the phenyl ring, leading to deshielding at C4.[9] |

| 2-Phenyl | ~146.0 | ~128.0 | ~123.0 | The phenyl group deshields C2. Tautomerism can cause broadening of C4/C5 signals in solution.[6][7] |

Note: The values presented are approximate and can vary based on solvent and concentration. They are intended to illustrate general trends.[10]

Practical Considerations and Challenges

Tautomerism and Signal Broadening

As mentioned, the rapid N-H proton exchange in unsymmetrically substituted imidazoles can be a significant challenge.[6][8] If the rate of exchange is comparable to the NMR timescale, the signals for the imidazole ring carbons (especially C4 and C5) can become extremely broad, sometimes to the point of being undetectable in the baseline noise.[6][7][8]

Mitigation Strategies:

-

Low-Temperature NMR: Cooling the sample can slow the proton exchange rate, potentially resolving the broad signals into distinct peaks for each tautomer.

-

Solid-State NMR (CP-MAS): In the solid state, molecular motion is restricted, and tautomerism is often suppressed, allowing for the unambiguous identification of carbon signals.[6][7][11]

-

Solvent Choice: The choice of solvent can influence the tautomeric equilibrium and the rate of exchange. Aprotic, non-polar solvents may slow the exchange compared to polar, protic solvents.[12]

Solvent Effects

The chemical shifts of imidazole carbons are sensitive to the solvent environment, with shifts varying by 2-3 ppm depending on the solvent's polarity and hydrogen-bonding capabilities.[10] For example, hydrogen-bonding solvents can interact with the ring nitrogens, altering the electron density and thus the chemical shifts.[12] It is crucial to be consistent with the solvent used for analysis, especially when comparing data across a series of compounds. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices.[9]

Standard Experimental Protocol for ¹³C NMR of Substituted Imidazoles

This section provides a robust, self-validating workflow for acquiring high-quality ¹³C NMR spectra.

Experimental Workflow Diagram

Caption: Step-by-step workflow for ¹³C NMR analysis of imidazoles.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-50 mg of the purified substituted imidazole derivative. The amount depends on the compound's molecular weight and solubility.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9] Ensure complete dissolution.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference during processing (e.g., CDCl₃ at 77.16 ppm).[9]

-

Filter the solution if necessary and transfer it to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and match the ¹³C probe to the sample. Modern spectrometers often have an automatic tuning and matching (atma) function.[13]

-

Set up the acquisition parameters. A standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems) is typically used.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a higher number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed for a good signal-to-noise ratio.[13]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 s) is necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Once the acquisition is complete, perform a Fourier transform on the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the reference peak (TMS to 0.0 ppm or the solvent peak to its known value).[9]

-

Perform peak picking to identify the chemical shift of each resonance.

-

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of substituted imidazoles. By understanding the foundational chemical shifts of the imidazole core and the predictable electronic effects of various substituents, researchers can confidently assign carbon signals and gain deep insights into the molecular structure. While challenges such as tautomerism exist, they can be effectively managed through methodical experimental design, including low-temperature analysis, appropriate solvent selection, and the use of solid-state NMR. The protocols and data presented in this guide serve as a robust foundation for professionals in chemistry and drug development to leverage the full power of ¹³C NMR in their research endeavors.

References

-

Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(17), 3770. Available at: [Link][6][7]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Available at: [Link]

-

Farfán, N., et al. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link][2]

-

Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 481-486. Available at: [Link][12]

-

Babushkina, T. A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2623. Available at: [Link]

-

Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PubMed. Available at: [Link]

-

Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Semantic Scholar. Available at: [Link][8]

-

Al-Badr, A. A. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. King Saud University. Available at: [Link][1]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link][5]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Available at: [Link][3]

-

Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-585. Available at: [Link]

-

Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Available at: [Link]

-

Abboud, J. L. M., et al. (1991). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(6), 785-790. Available at: [Link][10]

-

Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Available at: [Link][11]

-

Nikolova, S., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. Available at: [Link]

-

Grasselli, M., et al. (1991). Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectroscopy Letters, 24(6), 849-857. Available at: [Link]

-

Salerno, A., & Perillo, I. A. (2005). (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Available at: [Link]

-

Li, S., et al. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. Solid State Nuclear Magnetic Resonance, 54, 30-36. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Available at: [Link][13]

-

Le-Gall, T., et al. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 30(3), 596. Available at: [Link][9]

-

SpectraBase. (n.d.). Imidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link][4]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

"mass spectrometry of trimethylated imidazole derivatives"

An In-Depth Technical Guide to the Mass Spectrometry of Trimethylated Imidazole Derivatives

Foreword

In the landscape of pharmaceutical and biological research, the structural elucidation and quantification of small molecules are paramount. Among these, trimethylated imidazole derivatives represent a class of compounds with significant biological activity and increasing relevance in drug development.[1][2] As permanently charged quaternary ammonium compounds, their analysis by mass spectrometry presents unique opportunities and challenges. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical applications of mass spectrometry for the characterization of these important molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the expertise to develop robust, self-validating analytical systems.

The Chemical and Biological Significance of Trimethylated Imidazoles

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the essential amino acid histidine.[3] Its derivatives are integral to a wide array of therapeutic agents, from antifungal drugs to anticancer agents.[1][4] The addition of three methyl groups to the imidazole structure results in a permanently cationic quaternary ammonium compound. This structural feature profoundly influences the molecule's chemical properties, including its polarity, solubility, and, critically for our purposes, its behavior in a mass spectrometer.[5][6] Understanding the mass spectrometric analysis of these derivatives is crucial for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.[3][7]

Ionization Techniques: Generating Gas-Phase Ions from Permanently Charged Precursors

The first critical step in any mass spectrometry workflow is the conversion of the analyte into a gas-phase ion. For the non-volatile and permanently charged trimethylated imidazole derivatives, this requires "soft" ionization techniques that can transfer the pre-existing ion from the solution phase to the gas phase with minimal fragmentation.[8]

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

Electrospray ionization (ESI) is the premier ionization method for polar, charged, and non-volatile compounds, making it ideally suited for trimethylated imidazoles.[9][10] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10]

Causality in ESI Parameter Selection:

-

Polarity: Because trimethylated imidazoles are pre-charged, ESI is operated in positive ion mode . This leverages the inherent positive charge of the analyte for highly efficient ionization.

-

Solvent System: The choice of solvent is critical for stable spray formation. A typical mobile phase consists of an aqueous component and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid).[11][12] The acid ensures the analyte remains protonated and aids in the electrospray process, although with permanently charged quaternary compounds, its primary role is to improve chromatography.

-

Capillary Voltage and Temperature: These parameters must be optimized to ensure efficient desolvation without inducing thermal degradation.[13] For stable compounds like trimethylated imidazoles, a capillary temperature of 200-300°C is a good starting point.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs

While less common for permanently charged compounds, GC-MS can be employed if the trimethylated imidazole derivative can be made volatile through derivatization or if structurally related, non-quaternary analogs are being analyzed.[15] The most common derivatization technique for compounds with active hydrogens (which is not the case for the quaternary nitrogen, but may be for other parts of the molecule) is trimethylsilylation (TMS).[16][17]

-

Derivatization: A silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with a TMS group (-Si(CH₃)₃), increasing volatility.[15][18]

-

Ionization in GC-MS: Electron Ionization (EI) is the standard method.[9] It's a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation patterns that are useful for structural identification.[10][19]

The choice between LC-ESI-MS and GC-EI-MS is fundamentally dictated by the analyte's properties. For the inherently non-volatile, permanently charged trimethylated imidazoles, LC-ESI-MS is the superior and more direct approach.

Fragmentation Analysis: Decoding the Structure

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. A precursor ion (in this case, the intact molecular ion of the trimethylated imidazole) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[7]

Fragmentation of Quaternary Imidazoles in ESI-MS/MS

As permanently charged species, trimethylated imidazoles behave similarly to other quaternary ammonium compounds in MS/MS.[5] The precursor ion scan will typically show the molecular ion ([M]⁺) as the base peak, not a protonated adduct like [M+H]⁺.[5] Fragmentation is driven by charge-remote processes, as the charge is fixed.

Common Fragmentation Pathways:

-

Loss of a Methyl Radical: While less common for even-electron ions, the loss of a methyl radical (•CH₃) can occur, though it often requires higher collision energy.[20]

-

Neutral Loss of Methane: A more frequent pathway involves the loss of a neutral methane molecule (CH₄), resulting from the abstraction of a proton from another part of the molecule by one of the methyl groups.

-

Cleavage of Substituents: The most informative fragmentation pathways involve the cleavage of other substituents on the imidazole ring or side chains. The stability of the resulting neutral loss and the remaining cation dictates the most favorable pathways.[21][22]

-

Ring Cleavage: While the imidazole ring itself is aromatic and relatively stable, cleavage can occur under higher energy conditions, often initiated by the fragmentation of a substituent.[21] Unlike in EI, complete ring opening is less common in ESI-CID.[21]

The following diagram illustrates a generalized fragmentation workflow for a hypothetical trimethylated imidazole derivative.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents | Journal of Neonatal Surgery [jneonatalsurg.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. as.uky.edu [as.uky.edu]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. mdpi.com [mdpi.com]

- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. folia.unifr.ch [folia.unifr.ch]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. thescipub.com [thescipub.com]

- 18. Imidazole, TMS derivative [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

The 2-Aminoimidazole Scaffold: Chemical Reactivity, Tautomeric Control, and Synthetic Applications

[1]

Executive Summary: The Deceptive Simplicity of 2-Aminoimidazoles

For the medicinal chemist, the 2-aminoimidazole (2-AI) scaffold represents a paradox. Structurally, it appears to be a simple fusion of a guanidine and an imidazole. Functionally, however, it is a "chemical chameleon." It serves as a critical pharmacophore in marine alkaloids (e.g., Oroidin, Ageliferin) known for potent biofilm inhibition and receptor modulation.[1]

The core challenge in handling 2-AIs lies in their ambidextrous reactivity . The molecule possesses three nucleophilic nitrogens and an electron-rich aromatic ring, all governed by a rapid tautomeric equilibrium. This guide moves beyond basic textbook definitions to address the practical realities of manipulating this scaffold: controlling regioselectivity, preventing catalyst poisoning, and leveraging C-H activation for late-stage functionalization.

Structural Dynamics: Tautomerism & Basicity

Understanding the reactivity of 2-AIs requires mastering their tautomeric preferences. Unlike simple imidazoles, 2-AIs exist in a dynamic equilibrium between the amino-tautomer (A) and the imino-tautomer (B).

The Tautomeric Equilibrium

While the amino form is generally favored in the gas phase and non-polar solvents due to aromatic stabilization, the imino form becomes significant in polar protic solvents and crystal lattices due to hydrogen bonding networks.

-

pKa Profile: The conjugate acid of 2-aminoimidazole has a pKa of approximately 8.5 . This makes it significantly more basic than imidazole (pKa ~7.0) but less basic than an isolated guanidine (pKa ~13.6).

-

Implication: In neutral media, the 2-AI exists largely as the free base, but it will readily sequester protons or coordinate to Lewis acidic metals (e.g., Pd, Cu), often killing catalytic cycles if not properly protected.

Visualization: Tautomeric States

The following diagram illustrates the proton-transfer equilibrium that dictates nucleophilic attack.

Caption: The 2-AI scaffold fluctuates between amino and imino forms. Protonation yields a resonance-stabilized guanidinium cation.

Reactivity Profile & Regiocontrol

The "Senior Scientist" approach to 2-AIs is defined by protection group strategy . Attempting to functionalize the naked scaffold often results in polymerization or intractable mixtures of N-substituted isomers.

Electrophilic Aromatic Substitution (EAS)

The 2-amino group is a strong electron donor, activating the C4 and C5 positions.

-

Halogenation: Reaction with

or NBS is extremely fast. Without careful stoichiometry, one inevitably obtains the 4,5-dibromo derivative.-

Control Tactic: Use acidic media (e.g., HBr/AcOH) to protonate the ring. The resulting guanidinium species is less electron-rich, slowing the reaction enough to allow mono-bromination.

-

N-Alkylation and Acylation

This is the most common failure point.

-

Thermodynamic vs. Kinetic Control:

-

Kinetic: Acyl chlorides typically attack the exocyclic amino nitrogen (imino-like reactivity).

-

Thermodynamic: Under reversible conditions or high heat, the substituent often migrates to the endocyclic ring nitrogen.

-

-

The "Boc-Trick": To selectively functionalize the ring carbon or nitrogen, first protect the exocyclic amine with a Boc or Trityl group. This locks the tautomer into the "amino" form and sterically blocks the exocyclic nitrogen.

Metal-Mediated C-H Activation

Modern drug discovery utilizes Pd-catalyzed C-H arylation to build complexity without pre-functionalized handles.

-

Challenge: The basic nitrogen coordinates to Palladium, poisoning the catalyst.

-

Solution: Use of "Transient Directing Groups" or bulky phosphine ligands (e.g., tBuBrettPhos) that can out-compete the substrate for the metal center.

Visualization: Reactivity Map

Caption: Mapping the reactive sites. Note the competition between N-centers and the propensity for catalyst deactivation.

Experimental Protocols

These protocols are selected for their high reproducibility and relevance to modern medicinal chemistry.

Protocol A: Synthesis of 4-Aryl-2-Aminoimidazoles (Modified Marckwald)

Context: The classic condensation of

Materials:

- -Bromoacetophenone (1.0 equiv)

-

N-Acetylguanidine (1.2 equiv) - Note: Acetyl group acts as a transient protecting group.

-

DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve

-Bromoacetophenone (10 mmol) in DMF (20 mL). -

Addition: Add N-acetylguanidine (12 mmol) slowly at 0°C.

-

Cyclization: Stir at room temperature for 2 hours, then heat to 80°C for 4 hours.

-

Deprotection (In-situ): Add aqueous HCl (2M, 10 mL) and reflux for 1 hour to remove the acetyl group.

-

Workup: Neutralize with NaOH to pH 9. Extract with EtOAc (

mL). -

Purification: Recrystallize from EtOH/Water. Flash chromatography is often difficult due to polarity (requires DCM/MeOH/NH3).

Protocol B: Pd-Catalyzed C-H Arylation (The Melander/Richards Approach)

Context: Direct functionalization of the C4/C5 position without pre-halogenation.

Materials:

-

Protected 2-Aminoimidazole (e.g., N-Boc-2-aminoimidazole)

-

Aryl Iodide (Ar-I)

-

Pd(OAc)2 (5 mol%)

-

Ligand:

or XPhos -

Base:

Step-by-Step:

-

Catalyst Prep: In a glovebox, mix Pd(OAc)2 and Ligand in 1,4-dioxane. Stir for 30 mins to form the active complex.

-

Reaction Assembly: Add the protected 2-AI (1.0 equiv), Aryl Iodide (1.5 equiv), and

(2.0 equiv). -

Execution: Seal tube and heat to 110°C for 12-18 hours.

-

Troubleshooting: If conversion is low, add pivalic acid (30 mol%) as a proton shuttle (C-H activation promoter).

Data Summary: Reactivity Comparison

| Transformation | Reagent System | Regioselectivity Outcome | Senior Scientist Note |

| Halogenation | C4 & C5 (Dibromination) | Difficult to stop at mono-bromo; use NBS at -78°C for control. | |

| Acylation | AcCl / Pyridine | Exocyclic Nitrogen (>90%) | Kinetic product; stable at RT. Rearranges to ring N at high temp. |

| Alkylation | MeI / NaH | Mixture (Endo > Exo) | Avoid. Use reductive amination or build the ring with the alkyl group already attached. |

| Suzuki Coupling | Pd( | C4 or C5 (requires Halide) | Requires protection of the 2-amino group (e.g., Boc) to prevent Pd poisoning. |

Synthetic Workflow: Building a Biofilm Inhibitor

The following workflow visualizes the construction of an Oroidin-like library using the principles described above.

Caption: A robust pathway for generating 2-AI libraries, prioritizing protection groups to manage reactivity.

References

-

Melander, C., et al. (2009).[2][3] "A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism."[2][3] Journal of the American Chemical Society. [Link]

-

Richards, J. J., & Melander, C. (2008).[4] "Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues." Organic & Biomolecular Chemistry. [Link]

-

Lovely, C. J., et al. (2004). "Biogenetically Inspired Synthesis of Marine C6N4 2-Aminoimidazole Alkaloids: Ab Initio Calculations, Tautomerism, and Reactivity." Organic Letters. [Link]

-

Bunders, C. A., et al. (2010).[5] "Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria." Bioorganic & Medicinal Chemistry Letters. [Link]

-

He, Y., et al. (2022).[6][7] "Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions." The Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Access to 2-Iminoimidazolidines via AgF-Mediated Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: N,N,1-Trimethyl-1H-imidazol-2-amine as a High-Efficiency Organocatalyst

Executive Summary

N,N,1-Trimethyl-1H-imidazol-2-amine (CAS: 138040-03-6), often referred to in this guide as TMIA , represents a distinct class of "super-nucleophilic" imidazole catalysts. Structurally, it bridges the gap between standard alkyl-imidazoles (like N-methylimidazole, NMI) and powerful amidine bases (like DBU).